molecular formula C22H26N6O2 B2919573 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one CAS No. 1004453-33-1

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B2919573
CAS No.: 1004453-33-1
M. Wt: 406.49
InChI Key: AAIDSTXBAZIWCL-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a complex heterocyclic compound that features a pyrazole ring, a piperazine ring, and a pyrimidinone moiety

Preparation Methods

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the piperazine ring: This involves the reaction of phenylpiperazine with suitable precursors.

    Formation of the pyrimidinone moiety: This step involves the cyclization of intermediates to form the pyrimidinone ring.

The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as glacial acetic acid to facilitate the reactions .

Chemical Reactions Analysis

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one include:

The uniqueness of this compound lies in its combination of pyrazole, piperazine, and pyrimidinone rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-16-14-20(29)27(22(23-16)28-18(3)13-17(2)24-28)15-21(30)26-11-9-25(10-12-26)19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIDSTXBAZIWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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